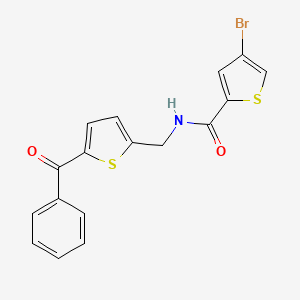
Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester , also known by its IUPAC name β-Phenethyl acetate , is a chemical compound with the molecular formula C10H12O2 . It falls under the category of esters and exhibits a pleasant aromatic odor. The compound is commonly used in perfumery and flavoring due to its sweet and floral scent .
Synthesis Analysis
The synthesis of β-Phenethyl acetate involves the reaction between acetic acid and β-phenethyl alcohol (also known as phenethyl alcohol ). The esterification process occurs, resulting in the formation of the ethyl ester. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of β-Phenethyl acetate consists of a phenethyl group (C6H5CH2CH2) attached to the carbonyl carbon of the acetic acid moiety (CH3C(=O)OCH2CH3). The ester linkage is responsible for its characteristic odor and flavor .
Chemical Reactions Analysis
- Aromatic Substitution : The phenethyl group can participate in electrophilic aromatic substitution reactions, leading to various derivatives .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Application
Lactic Acid Derivatives : "Acetic acid, 2-oxo-2-(propylamino)-, ethyl ester" shares a chemical lineage with lactic acid derivatives, highlighting its potential in the synthesis of biodegradable polymers and green chemistry applications. Lactic acid, being a pivotal hydroxycarboxylic acid produced by the fermentation of biomass, serves as a precursor for valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. These derivatives are produced through both chemical and biotechnological routes, offering a sustainable alternative to traditional chemical synthesis methods Chao Gao, Cuiqing Ma, P. Xu, 2011.
Industrial Applications and Process Intensification
Ethyl Acetate Production : Ethyl acetate, a close relative in terms of functional groups and industrial applications to "this compound," is extensively utilized as a solvent in paints, coatings, and consumer products. Various process intensification techniques, such as reactive distillation and microwave reactive distillation, have been studied to enhance the production rate, purity, and overall economic efficiency of ethyl acetate, underscoring the importance of optimizing industrial processes for ester production G. Patil, N. Gnanasundaram, 2020.
Environmental Impact and Biodegradation
Biodegradation of Gasoline Ether Oxygenates : The environmental fate and biodegradation of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), offer insights into the behavior of "this compound" in ecological systems. Microorganisms capable of degrading ETBE in soil and groundwater through aerobic processes have been identified, highlighting the potential for bioremediation strategies to mitigate the environmental impact of similar ester compounds S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(propylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5-8-6(9)7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKAKRNEJWVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)



![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)






![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)
